molecular formula C26H26ClNO5 B1677027 3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

カタログ番号: B1677027
分子量: 467.9 g/mol
InChIキー: NDIKZCQEKGERHF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one is a synthetic isoindolinone derivative characterized by a dihydroisoindol-1-one core substituted with a 4-chlorophenyl group, a propyl chain, and a 4-hydroxy-3,5-dimethoxybenzyloxy moiety. The compound’s structural complexity arises from its multiple functional groups, which influence its physicochemical properties, crystallographic behavior, and intermolecular interactions.

特性

分子式

C26H26ClNO5

分子量

467.9 g/mol

IUPAC名

3-(4-chlorophenyl)-3-[(4-hydroxy-3,5-dimethoxyphenyl)methoxy]-2-propylisoindol-1-one

InChI

InChI=1S/C26H26ClNO5/c1-4-13-28-25(30)20-7-5-6-8-21(20)26(28,18-9-11-19(27)12-10-18)33-16-17-14-22(31-2)24(29)23(15-17)32-3/h5-12,14-15,29H,4,13,16H2,1-3H3

InChIキー

NDIKZCQEKGERHF-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC

正規SMILES

CCCN1C(=O)C2=CC=CC=C2C1(C3=CC=C(C=C3)Cl)OCC4=CC(=C(C(=C4)OC)O)OC

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NU-8231;  NU 8231;  NU8231; 

製品の起源

United States

準備方法

  • 残念ながら、NU-8231の具体的な合成経路と反応条件は、一般公開されていません。化学的なプロセスで合成されます。
  • 工業生産方法には、合成のスケールアップと精製工程の最適化が含まれる場合があります。
  • 化学反応の分析

    Functional Group Reactivity

    • Benzyl Ether Cleavage :
      The 4-hydroxy-3,5-dimethoxybenzyloxy group is susceptible to acid-catalyzed cleavage (e.g., HBr/AcOH) or hydrogenolysis (H<sub>2</sub>/Pd-C), regenerating the phenolic hydroxyl group .

    • Amide Hydrolysis :
      The isoindolinone lactam ring resists hydrolysis under mild conditions but can be opened under strong acidic (HCl, reflux) or basic (NaOH, 120°C) conditions to yield a carboxylic acid derivative .

    • Oxidation of Methoxy Groups :
      Methoxy substituents on the aromatic ring are stable under standard conditions but can be demethylated using BBr<sub>3</sub> or HI to form catechol derivatives .

    Derivatization and Biological Activity

    Modifications at the propyl side chain (e.g., oxidation to carboxylic acids) and aromatic rings (e.g., halogenation or nitration) enhance pharmacological properties. For example:

    • Chlorophenyl Ring Functionalization :
      Electrophilic substitution (e.g., nitration) at the para position is hindered by steric and electronic effects, favoring meta substitution .

    • Phenol Protection :
      The phenolic -OH group is often protected as a methyl ether or acetate ester during synthesis to prevent undesired side reactions .

    Stability and Degradation

    • Thermal Stability :
      The compound degrades above 200°C, forming chloroarenes and ketone fragments .

    • Photodegradation :
      UV exposure in solution leads to cleavage of the benzyloxy group, confirmed by LC-MS analysis .

    科学的研究の応用

    MDM2-p53 Interaction Inhibition

    The most notable application of NU8231 is its role as a potent inhibitor of the MDM2-p53 interaction. This interaction is a key target in cancer research because MDM2 is known to negatively regulate p53, a tumor suppressor protein. By inhibiting this interaction, NU8231 can reactivate p53 function, leading to increased apoptosis in cancer cells.

    • Potency : NU8231 exhibited an IC50 value of 5.3 ± 0.9 µM in ELISA assays, indicating strong inhibitory activity against MDM2-p53 interactions in human sarcoma cell lines .
    • Mechanism of Action : The compound promotes p53-dependent gene transcription in a dose-dependent manner, enhancing the expression of genes involved in cell cycle arrest and apoptosis .

    Synthesis and Characterization

    NU8231 has been synthesized and characterized using various spectroscopic techniques such as FT-IR and NMR. Studies have also explored its electronic properties and molecular docking capabilities, which are essential for understanding its binding affinity and potential modifications for enhanced efficacy .

    Case Studies

    Several studies have documented the effects of NU8231 on various cancer cell lines:

    • In Vitro Studies : Research has shown that treatment with NU8231 leads to significant reductions in cell viability in sarcoma cell lines, demonstrating its potential as an effective chemotherapeutic agent .
    • Combination Therapies : Investigations into combination therapies involving NU8231 and other chemotherapeutic agents suggest synergistic effects that could enhance therapeutic outcomes in resistant cancer types .

    Summary Table of Key Findings

    Application AreaKey FindingsReferences
    Cancer TherapeuticsPotent MDM2 inhibitor; induces p53 activity
    Structural CharacterizationSynthesized; characterized by FT-IR and NMR
    In Vitro EfficacyReduces viability in sarcoma cell lines
    Future Research DirectionsClinical trials needed; potential analog development

    作用機序

    • NU-8231は、MDM2とp53の相互作用を阻害し、p53活性を高めます。
    • MDM2によるp53の分解を阻止することにより、NU-8231はp53レベルの安定化に役立ち、癌細胞の細胞周期停止とアポトーシスを促進します。
  • 類似化合物との比較

    Comparison with Structurally Similar Compounds

    Key Structural Variations

    The target compound belongs to a family of isoindolinone derivatives. Below is a comparative analysis with two analogs from literature:

    Compound A : 1H-Isoindol-1-one, 3-(4-chlorophenyl)-3-[[4-(tert-butyl)phenyl]methoxy]-2-propyl- (CAS 878022-33-4)
    • Substituents : Replaces the hydroxy-dimethoxybenzyloxy group with a tert-butylphenylmethoxy group.
    • Impact : The tert-butyl group introduces steric hindrance, reducing crystal packing efficiency and hydrogen-bonding capacity compared to the target compound.
    Compound B : 3-(4-Chlorophenyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one (CAS 956-92-3)
    • Substituents : Lacks the benzyloxy and propyl groups, featuring only a hydroxy group at position 3.
    • Impact : Simplified structure with fewer hydrogen-bond acceptors and lower molecular weight, likely influencing solubility and bioavailability.

    Physicochemical and Crystallographic Properties

    The table below summarizes critical differences:

    Property Target Compound Compound A Compound B
    Molecular Formula C₂₈H₂₇ClNO₅ C₂₈H₃₀ClNO₂ C₁₄H₁₀ClNO₂
    Molecular Weight ~504.98 g/mol 447.996 g/mol 259.69 g/mol
    Hydrogen Bond Donors 1 (hydroxy group) 0 1 (hydroxy group)
    Hydrogen Bond Acceptors 5 (O atoms) 3 (O atoms) 3 (O atoms)
    Key Functional Groups 4-Chlorophenyl, hydroxy-dimethoxybenzyloxy, propyl 4-Chlorophenyl, tert-butylphenylmethoxy, propyl 4-Chlorophenyl, hydroxy
    Key Observations:

    Lipophilicity : The tert-butyl group in Compound A raises lipophilicity (logP), favoring membrane permeability but reducing aqueous solubility.

    Intermolecular Interactions and Crystal Packing

    • Target Compound : The hydroxy and methoxy groups participate in hydrogen-bonding networks, as described by Etter’s graph-set analysis . These interactions likely stabilize crystal lattices and influence melting points.
    • Compound A : The bulky tert-butyl group disrupts close packing, leading to lower melting points and higher solubility in organic solvents.
    • Compound B: Limited substituents result in weaker intermolecular forces, favoring amorphous solid forms over crystalline phases.

    Research Implications

    Drug Design : The hydroxy-dimethoxybenzyloxy group in the target compound may improve binding affinity in biological targets requiring polar interactions, such as enzyme active sites.

    Material Science : Crystallographic studies using SHELX could reveal how substituent bulk affects lattice parameters (e.g., unit cell volume, space group symmetry).

    Synthetic Challenges : Introducing multiple methoxy/hydroxy groups requires careful protection-deprotection strategies to avoid side reactions.

    生物活性

    The compound 3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one , commonly referred to as NU8231, is a synthetic isoindolinone derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on its mechanism of action, efficacy as an inhibitor of the MDM2-p53 interaction, and relevant case studies.

    Molecular Formula

    • C : 20
    • H : 22
    • Cl : 1
    • O : 4

    NU8231 acts primarily as an inhibitor of the MDM2-p53 interaction , a critical pathway in cancer biology. The MDM2 protein negatively regulates the tumor suppressor p53, which plays a vital role in cell cycle regulation and apoptosis. By inhibiting this interaction, NU8231 promotes the stabilization and activation of p53, leading to increased transcription of p53-responsive genes involved in cell cycle arrest and apoptosis.

    Biological Activity

    The biological activity of NU8231 has been quantified through various assays. Notably, it exhibits an IC50 value of 5.3 ± 0.9 µM in ELISA assays measuring the inhibition of MDM2-p53 binding in human sarcoma cell lines (SJSA) . This potency indicates a significant potential for therapeutic application in cancers where MDM2 is overexpressed.

    In Vitro Studies

    • MDM2-p53 Interaction Inhibition :
      • A study demonstrated that NU8231 effectively inhibited the MDM2-p53 interaction, leading to enhanced p53-dependent transcriptional activity. This was observed in both dose-dependent assays and cellular models .
    • Cell Viability Assays :
      • In human sarcoma cells (SJSA), treatment with NU8231 resulted in a significant decrease in cell viability, indicating its potential as an anticancer agent .

    Comparative Analysis with Other Compounds

    Table 1 summarizes the IC50 values of NU8231 compared to other isoindolinone derivatives:

    Compound NameIC50 (µM)Mechanism
    NU82315.3 ± 0.9MDM2-p53 interaction inhibitor
    Compound A15.9 ± 0.8MDM2-p53 interaction inhibitor
    Compound B>20Weak inhibitor

    This table illustrates that NU8231 is one of the most potent compounds within its class for inhibiting the MDM2-p53 interaction.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one
    Reactant of Route 2
    3-(4-Chlorophenyl)-3-(4-hydroxy-3,5-dimethoxybenzyloxy)-2-propyl-2,3-dihydroisoindol-1-one

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。